4-(Chloromethyl)-2-fluoro-1-nitrobenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(chloromethyl)-2-fluoro-1-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClFNO2/c8-4-5-1-2-7(10(11)12)6(9)3-5/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWIVHSCVRIOAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCl)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Design for 4 Chloromethyl 2 Fluoro 1 Nitrobenzene
Precursor Identification and Retrosynthetic Analysis
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 4-(chloromethyl)-2-fluoro-1-nitrobenzene, the primary disconnection involves the carbon-carbon bond between the aromatic ring and the chloromethyl group. This bond is typically formed via an electrophilic aromatic substitution reaction, specifically a chloromethylation reaction.
This retrosynthetic step points to 2-fluoro-1-nitrobenzene as the most logical immediate precursor. The synthesis, therefore, hinges on the introduction of a chloromethyl group onto the 2-fluoro-1-nitrobenzene ring.
Fluorinated benzenes are key starting materials in the synthesis of many complex aromatic compounds. In the context of this compound, 2-fluoro-1-nitrobenzene is the most direct precursor. The presence of the fluorine atom and the nitro group on the benzene (B151609) ring significantly influences the reactivity and regioselectivity of subsequent electrophilic substitution reactions.
The fluorine atom, although deactivating due to its high electronegativity (inductive effect), is an ortho-, para-director because of its ability to donate a lone pair of electrons to the aromatic ring (resonance effect). libretexts.orglibretexts.org The nitro group is a strong deactivating group and a meta-director. quora.com In 2-fluoro-1-nitrobenzene, the directing effects of these two substituents must be considered. The powerful meta-directing effect of the nitro group and the ortho-, para-directing effect of the fluorine atom both favor substitution at the C4 position (para to the nitro group and ortho to the fluorine atom).
Nitrobenzene (B124822) and its derivatives are common precursors in organic synthesis. For the target molecule, 2-fluoro-1-nitrobenzene is the most viable starting material. The nitro group's strong deactivating nature makes the aromatic ring less susceptible to electrophilic attack compared to benzene. jk-sci.com Consequently, the chloromethylation of nitro-substituted benzenes often requires more forcing reaction conditions than for activated or simple aromatic rings. wikipedia.orgdur.ac.uk
Alternative retrosynthetic disconnections are less synthetically viable. For instance, nitration of a chloromethylated fluorobenzene (B45895) derivative would likely lead to a mixture of isomers and potential oxidation of the chloromethyl group under harsh nitrating conditions. Therefore, the chloromethylation of 2-fluoro-1-nitrobenzene remains the most strategic and direct synthetic route.
Established Synthetic Pathways
The primary established pathway for the synthesis of this compound is through the electrophilic chloromethylation of 2-fluoro-1-nitrobenzene.
Electrophilic chloromethylation involves the introduction of a chloromethyl group (-CH₂Cl) onto an aromatic ring. This reaction is a type of Friedel-Crafts alkylation.
The Blanc chloromethylation is a classic method for introducing a chloromethyl group onto an aromatic ring using formaldehyde (B43269) (or its polymer, paraformaldehyde), hydrogen chloride, and a Lewis acid catalyst. wikipedia.orglibretexts.org The reaction proceeds via an electrophilic aromatic substitution mechanism.
For a deactivated substrate such as 2-fluoro-1-nitrobenzene, the standard Blanc conditions may result in low yields or require extended reaction times. wikipedia.org Variants of the Blanc reaction have been developed to address the challenges posed by deactivated aromatic rings. One common modification involves the use of chloromethyl methyl ether (CH₃OCH₂Cl) as the chloromethylating agent, which can be more reactive than the in-situ generated electrophile from formaldehyde and HCl. wikipedia.org Another approach is to employ stronger acid systems to enhance the electrophilicity of the chloromethylating agent. dur.ac.uk
The success of the Blanc chloromethylation of 2-fluoro-1-nitrobenzene is highly dependent on the choice of reaction conditions and catalyst.
Catalysis: Lewis acids are essential catalysts for the chloromethylation of deactivated aromatic rings. jk-sci.com They function by coordinating with the formaldehyde (or its derivative) to generate a more potent electrophile, such as a chloromethyl cation or a related species. wikipedia.orglibretexts.org
Commonly used Lewis acids for this purpose include:
Zinc Chloride (ZnCl₂): This is the most frequently used catalyst in the Blanc reaction. wikipedia.orglibretexts.org
Aluminum Chloride (AlCl₃): A stronger Lewis acid that can be effective for less reactive substrates. dur.ac.uk
Tin(IV) Chloride (SnCl₄): Another effective Lewis acid for Friedel-Crafts type reactions. dur.ac.uk
Iron(III) Chloride (FeCl₃): Has also been shown to catalyze chloromethylation reactions. google.com
The choice of catalyst and its concentration can significantly impact the reaction rate and yield. For a deactivated substrate like 2-fluoro-1-nitrobenzene, a stronger Lewis acid or a higher catalyst loading may be necessary.
Reaction Conditions: The reaction conditions must be carefully controlled to achieve the desired product while minimizing side reactions, such as the formation of diarylmethane byproducts.
| Parameter | Typical Range/Conditions for Deactivated Arenes | Rationale |
| Chloromethylating Agent | Paraformaldehyde/HCl, Chloromethyl methyl ether | Paraformaldehyde and HCl are the classic reagents. Chloromethyl methyl ether can be more reactive for deactivated substrates. wikipedia.org |
| Catalyst | ZnCl₂, AlCl₃, SnCl₄, FeCl₃ | Lewis acids are required to activate the chloromethylating agent for reaction with the deactivated ring. jk-sci.comdur.ac.ukgoogle.com |
| Solvent | Chlorinated hydrocarbons (e.g., dichloroethane), excess aromatic substrate | Inert solvents are often used. Using the substrate as the solvent is also possible. |
| Temperature | Elevated temperatures (e.g., 60-100 °C) | Higher temperatures are often needed to overcome the activation energy for the reaction of deactivated substrates. |
| Reaction Time | Several hours to over a day | Deactivated substrates typically require longer reaction times to achieve reasonable conversion. |
Electrophilic Chloromethylation Strategies
Blanc Chloromethylation and its Variants
Formaldehyde Equivalents in Chloromethylation Reactions
The classic Blanc chloromethylation reaction introduces a chloromethyl (-CH₂Cl) group onto an aromatic ring using formaldehyde, hydrogen chloride, and a Lewis acid catalyst like zinc chloride. alfa-chemistry.comwikipedia.org The reaction proceeds via an electrophilic aromatic substitution mechanism where the electrophile is generated from the protonation of formaldehyde. libretexts.orgstackexchange.com
In practice, gaseous formaldehyde can be inconvenient and difficult to handle. Therefore, stable, solid formaldehyde equivalents are often employed. The most common of these is paraformaldehyde, a polymer of formaldehyde, which readily depolymerizes under the acidic reaction conditions to provide a steady in-situ source of formaldehyde. google.com This approach offers better control over the reaction rate and simplifies the experimental setup.
Another class of reagents used for chloromethylation are chloromethyl ethers, such as chloromethyl methyl ether (CH₃OCH₂Cl). wikipedia.orglibretexts.org These compounds can act as potent chloromethylating agents, often under milder conditions than the traditional Blanc reaction. The reaction with chloromethyl methyl ether also proceeds through an electrophilic aromatic substitution pathway, where the methoxymethyl cation (CH₃OCH₂⁺) is thought to be a key intermediate electrophile. nih.gov
| Reagent | Formula | State | Typical Conditions | Notes |
|---|---|---|---|---|
| Formaldehyde (as Formalin) | CH₂O (aq) | Aqueous Solution | HCl, ZnCl₂ | Traditional Blanc reaction reagent. alfa-chemistry.com |
| Paraformaldehyde | (CH₂O)n | Solid | HCl, ZnCl₂ | Solid polymer, depolymerizes in situ; easier to handle. google.com |
| Chloromethyl methyl ether (MOMCl) | CH₃OCH₂Cl | Liquid | Lewis Acid (e.g., AlCl₃, SnCl₄) | Highly reactive; can be used for deactivated substrates. wikipedia.orgnih.gov |
Regioselectivity in Chloromethylation of Fluoronitrobenzenes
The regiochemical outcome of the chloromethylation of a substituted benzene is dictated by the directing effects of the substituents already present on the ring. In the case of synthesizing this compound via this method, the starting material would be 2-fluoro-1-nitrobenzene.
The substituents exert competing influences:
Nitro Group (-NO₂): A powerful deactivating group and a meta-director for electrophilic aromatic substitution.
Fluoro Group (-F): A deactivating group due to its inductive effect, but an ortho, para-director due to resonance.
When 2-fluoro-1-nitrobenzene undergoes electrophilic substitution, the incoming electrophile is directed primarily by the stronger activating (or less deactivating) director. While both groups are deactivating, the ortho, para-directing influence of the fluorine atom typically guides the incoming electrophile. The possible positions for substitution are C4, C6 (para and ortho to fluorine, respectively) and C5 (meta to both). The C4 position is para to the fluorine atom and meta to the nitro group. The C6 position is ortho to fluorine and ortho to the nitro group, which is sterically hindered and electronically disfavored. The C5 position is meta to both groups.
Nitration of Substituted Aromatics
An alternative synthetic route involves the nitration of a pre-functionalized aromatic compound, such as 4-(chloromethyl)-2-fluorobenzene. The success of this approach depends on the ability to control the position of the incoming nitro group.
Directed Nitration Methodologies
Directed nitration aims to achieve high regioselectivity by employing specific reagents and catalysts. Standard nitration using a mixture of nitric acid and sulfuric acid generates the highly reactive nitronium ion (NO₂⁺), which can lead to a mixture of isomers. scribd.com To improve selectivity, methodologies have been developed that utilize different nitrating agents or catalytic systems.
One approach involves the use of metal-mediated electrophilic substitution. For example, palladium(II) has been shown to catalyze nitration reactions, sometimes yielding novel isomer distributions compared to conventional methods. dtic.mil The mechanism may involve an initial metallation step at a specific position, which then directs the subsequent nitration. Another strategy employs nitronium ion carriers, such as acyl nitrates (e.g., acetyl nitrate), which can exhibit different selectivity compared to the free nitronium ion, although their effectiveness in altering isomer distributions can be limited. dtic.milrushim.ru
Control of Isomer Formation during Nitration
Controlling the ratio of isomers formed during the nitration of substituted benzenes is a critical challenge. google.com The directing effects of the existing substituents are the primary determinant of the product distribution. For a starting material like 4-chloromethyl-2-fluorobenzene:
Fluoro Group (-F): An ortho, para-director.
Chloromethyl Group (-CH₂Cl): A weakly deactivating group that also acts as an ortho, para-director.
The nitration of this substrate would lead to substitution at positions ortho or para to these groups. The desired product requires nitration at the C1 position, which is ortho to the fluorine atom and meta to the chloromethyl group. The competing directing effects make achieving high selectivity for the desired isomer challenging.
To influence the isomer ratio, reaction conditions can be optimized. Factors such as temperature, reaction time, and the composition of the nitrating mixture play a crucial role. For instance, using additives like anhydrous calcium sulfate (B86663) has been reported to enhance the rate and selectivity of nitration, particularly favoring the para-isomer in some cases. google.com The separation of the resulting isomers, which often have different physical properties like melting points, is typically required to isolate the pure desired product. scribd.comgoogle.com
| Factor | Influence on Regioselectivity | Example/Note |
|---|---|---|
| Catalyst | Can alter isomer distribution through metal-mediated pathways. dtic.mil | Palladium(II) acetate (B1210297) has been used as a catalyst. dtic.mil |
| Nitrating Agent | Different agents (e.g., mixed acid, acetyl nitrate) can have varying selectivity. rushim.ru | Acetyl nitrate (B79036) can sometimes favor ortho-nitration. rushim.ru |
| Additives | Can enhance reaction rate and selectivity. google.com | Anhydrous calcium sulfate can improve para-selectivity. google.com |
| Temperature | Can influence the kinetic vs. thermodynamic product ratio. | Lower temperatures often favor the kinetically controlled product. |
Fluorination Approaches
Introducing the fluorine atom onto the aromatic ring is a common strategy, often performed as one of the final steps in the synthesis. Two prominent methods for this transformation are diazotization reactions and halogen-exchange (Halex) reactions.
Diazotization and Halex Reactions for Introducing Fluorine
Diazotization (Balz-Schiemann Reaction and Variants): This method is a reliable way to introduce a fluorine atom into an aromatic ring by replacing an amino group. thieme-connect.de The synthesis would begin with an appropriately substituted aniline (B41778), such as 4-(chloromethyl)-2-nitroaniline. The process involves two main steps:
Diazotization: The primary aromatic amine is treated with a nitrosating agent, typically sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid (like HCl), at low temperatures (0-5 °C) to form a diazonium salt. utrgv.edu
Fluorodediazoniation: The diazonium salt is then decomposed in the presence of a fluoride (B91410) source. In the classic Balz-Schiemann reaction, the amine is reacted with nitrous acid in the presence of tetrafluoroboric acid (HBF₄) to form a stable, often isolable, diazonium tetrafluoroborate (B81430) salt. Gentle heating of this salt causes it to decompose, releasing nitrogen gas and yielding the desired aryl fluoride. thieme-connect.deepo.org Variations use other fluoro-containing anions like hexafluorophosphate (B91526) (PF₆⁻). google.com
Halogen Exchange (Halex) Reaction: The Halex reaction is a nucleophilic aromatic substitution (SNAr) where a halogen atom (typically chlorine or bromine) on an aromatic ring is replaced by fluorine. thieme-connect.de This reaction is effective when the leaving halogen is activated by the presence of strong electron-withdrawing groups, such as a nitro group, in the ortho or para position.
To synthesize this compound, a suitable precursor would be 4-(chloromethyl)-2-chloro-1-nitrobenzene. In this molecule, the chlorine atom at the C2 position is activated by the ortho-nitro group. The reaction is typically carried out by heating the chlorinated substrate with an alkali metal fluoride, most commonly potassium fluoride (KF), in a high-boiling polar aprotic solvent such as sulfolane (B150427) or dimethylformamide (DMF). google.comgoogle.com Phase-transfer catalysts, like quaternary ammonium (B1175870) salts, are sometimes added to improve the reactivity and yield of the exchange.
Alternative Fluorinating Reagents and Methods
While traditional methods for introducing fluorine into aromatic rings, such as the Halex process (nucleophilic aromatic substitution with alkali metal fluorides like KF) and the Balz-Schiemann reaction (thermal decomposition of diazonium tetrafluoroborates), are well-established, a range of alternative reagents have been developed to offer milder conditions, improved selectivity, or different reactivity profiles. google.comgoogle.com These can be broadly categorized into nucleophilic and electrophilic sources of fluorine. tcichemicals.com
Nucleophilic Fluorinating Agents: These reagents deliver a fluoride anion (F⁻) or a species with high fluoride character.
Hydrogen Fluoride (HF) Complexes: Due to the high toxicity and corrosivity (B1173158) of anhydrous hydrogen fluoride, complexes with bases are often used in laboratory settings. tcichemicals.com Reagents like triethylamine (B128534) trihydrofluoride (Et₃N·3HF) and HF-Pyridine offer easier handling while still providing a potent source of fluoride for nucleophilic substitution reactions. cas.cn
Tetrabutylammonium Fluoride (TBAF): Anhydrous TBAF is a highly reactive fluoride source. To moderate its reactivity and improve handling, it is often used as a hydrate (B1144303) or in complexes with alcohols, such as TBAF(tBuOH)₄. cas.cn
Deoxyfluorinating Reagents: Reagents such as (diethylamino)sulfur trifluoride (DAST) and its more thermally stable successor, Deoxo-Fluor, are primarily used for converting alcohols and carbonyls to fluorides but can be adapted for other transformations. tcichemicals.comlew.ro Newer generations of these reagents, like PyFluor and PhenoFluor, have been developed for enhanced stability and effectiveness. cas.cnlew.ro
Electrophilic Fluorinating Agents: These reagents deliver an electrophilic fluorine atom ("F⁺") and are particularly useful for the fluorination of electron-rich aromatic and heteroaromatic rings. tcichemicals.com They are generally N-F compounds, characterized by a relatively weak nitrogen-fluorine bond. nih.gov
Selectfluor® (F-TEDA-BF₄): 1-Chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), known as Selectfluor, is a versatile, stable, and user-friendly electrophilic fluorinating agent. lew.roresearchgate.net It is a crystalline solid that can be handled in the air and is effective for fluorinating a wide range of substrates, including activated aromatic rings. cas.cnlew.ro
N-Fluorobenzenesulfonimide (NFSI): NFSI is another powerful and widely used electrophilic fluorinating agent. Like Selectfluor, it can serve as a source of "F⁺" and is also a strong oxidant. cas.cn
N-Fluoropyridinium Salts: A variety of N-fluoropyridinium salts with different counterions (e.g., triflate) have been synthesized. lew.ro Their fluorinating power can be tuned by changing the substituents on the pyridine (B92270) ring, making them adaptable for various substrates. lew.ro
The choice of an alternative fluorinating agent depends heavily on the specific substrate, the desired regioselectivity, and the compatibility of other functional groups present in the molecule.
Sequential Functionalization Strategies
The synthesis of a polysubstituted benzene ring like this compound requires careful planning of the order in which the functional groups are introduced. This is because the substituents already present on the ring dictate the position and feasibility of subsequent substitution reactions through their electronic and steric effects. The three key functional groups are the nitro group (-NO₂), the fluoro group (-F), and the chloromethyl group (-CH₂Cl).
Nitro Group (-NO₂): Strongly deactivating and a meta-director for electrophilic aromatic substitution. It makes the ring highly susceptible to nucleophilic aromatic substitution. wikipedia.org
Fluoro Group (-F): Deactivating due to its inductive effect, but an ortho, para-director due to resonance.
Chloromethyl Group (-CH₂Cl): Weakly deactivating and an ortho, para-director.
Order of Introducing Nitro, Fluoro, and Chloromethyl Groups
Several synthetic routes can be envisioned, but the directing effects of the substituents make certain pathways more viable than others.
Route 1: Nitration → Fluorination → Chloromethylation Starting with nitrobenzene, an electrophilic fluorination would be directed to the meta position, leading to 1-fluoro-3-nitrobenzene, which is the wrong isomer. Therefore, this sequence is not a direct path to the desired product.
Route 2: Fluorination → Nitration → Chloromethylation Starting with fluorobenzene, electrophilic nitration yields a mixture of 2-fluoronitrobenzene and 4-fluoronitrobenzene, with the 4-isomer typically predominating. google.com Separation of these isomers would be required. Taking the 2-fluoronitrobenzene isomer forward, the next step would be chloromethylation. The nitro group directs meta to its position (position 5), while the fluoro group directs ortho and para (positions 3 and 5). The combined directing effects would not favor substitution at the desired C4 position.
Route 3: Chloromethylation → Nitration → Fluorination Starting with benzyl (B1604629) chloride (phenylmethyl chloride), nitration would yield a mixture of ortho and para isomers, primarily 1-(chloromethyl)-4-nitrobenzene. nih.gov The next step, fluorination, would involve nucleophilic aromatic substitution to replace a different leaving group, or electrophilic fluorination. The strong deactivating effect of the nitro group makes electrophilic fluorination challenging. A nucleophilic substitution would require a leaving group (like another halogen) at the C2 position, which is not present.
Route 4 (Plausible): Starting with a Precursor like 3-Fluorotoluene A more strategic approach begins with a molecule that already has key substituents in a favorable arrangement.
Nitration of 3-Fluorotoluene: Starting with 3-fluorotoluene, the methyl group (-CH₃) is an ortho, para-director, and the fluoro group (-F) is also an ortho, para-director. The nitration would be directed to positions 2, 4, and 6. The major product is often 2-fluoro-4-nitrotoluene (B45272), which has the desired substitution pattern for the nitro and fluoro groups relative to the methyl group.
Chlorination of the Methyl Group: The resulting 2-fluoro-4-nitrotoluene can then undergo free-radical chlorination on the methyl group to introduce the chloromethyl functionality. This reaction is typically performed using N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) with a radical initiator. This sequence avoids difficult electrophilic aromatic substitution steps on a deactivated ring and builds the desired isomer logically.
Route 5 (Plausible): Chloromethylation of 3-Fluoro-2-nitrobenzene Another potential route involves the chloromethylation of 3-fluoro-2-nitrobenzene. This reaction, typically using formaldehyde and hydrochloric acid with a Lewis acid catalyst, introduces the chloromethyl group. The directing effects of the existing fluoro and nitro groups would determine the regioselectivity of this step.
Considering the directing group effects, Route 4 represents a highly logical and efficient strategy for the regioselective synthesis of this compound.
Optimization of Reaction Parameters
The yield, purity, and selectivity of the synthesis of this compound are highly dependent on the careful control of reaction parameters. Key variables include temperature, solvent choice, and the stoichiometry of reactants and catalysts.
Temperature and Solvent Effects on Reaction Yield and Selectivity
Temperature and solvent play critical roles in each step of the synthetic sequence.
For Halogen Exchange (Fluorination): In nucleophilic aromatic substitution reactions to introduce fluorine (e.g., replacing a chlorine atom with fluorine using KF), high temperatures are generally required to overcome the activation energy. google.com
Temperature: Reactions are often conducted at temperatures ranging from 150°C to 250°C. google.comgoogle.com Lower temperatures can lead to incomplete conversion, while excessively high temperatures may cause decomposition and the formation of byproducts.
Solvent: Polar aprotic solvents are essential for solubilizing the alkali metal fluoride and promoting the nucleophilic substitution mechanism. Commonly used solvents include sulfolane, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). google.comgoogle.com The choice of solvent can significantly impact the reaction rate and yield.
For Nitration: Nitration is a highly exothermic reaction that requires careful temperature control to prevent over-nitration and ensure regioselectivity.
Temperature: The reaction is typically carried out at low temperatures, often between 0°C and 10°C, by using an ice bath for cooling. google.com Allowing the temperature to rise can lead to the formation of dinitro- or other unwanted side products.
Solvent: Concentrated sulfuric acid is commonly used as both the catalyst and the solvent, as it protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).
For Chloromethylation: This reaction involves a highly reactive electrophile, and conditions must be controlled to prevent polymerization or side reactions.
Temperature: Chloromethylation is often performed at or below room temperature to moderate the reaction rate. nih.gov
Solvent: Solvents like nitromethane (B149229) or dichloromethane (B109758) are often employed. nih.gov The solvent must be inert to the strong Lewis acids (e.g., AlCl₃, SnCl₄) and electrophiles involved. nih.gov
| Reaction Step | Parameter | Effect on Yield and Selectivity | Common Conditions |
| Fluorination (Halex) | Temperature | Higher temps increase rate but risk decomposition. | 150-250 °C |
| Solvent | Polar aprotic solvents (e.g., Sulfolane, DMF) are crucial for solubilizing KF and promoting SNAr. | Sulfolane, DMF | |
| Nitration | Temperature | Low temperature is critical to prevent polysubstitution and control regioselectivity. | 0-10 °C |
| Solvent | Concentrated H₂SO₄ acts as solvent and catalyst. | H₂SO₄ | |
| Chloromethylation | Temperature | Lower temperatures control reactivity and prevent side reactions. | 0 °C to Room Temp |
| Solvent | Inert solvents (e.g., CH₂Cl₂, Nitromethane) are required. | Dichloromethane |
Stoichiometric Considerations for Efficient Conversion
The molar ratio of reactants is fundamental to achieving high conversion and minimizing waste.
Fluorination: For halogen exchange reactions, an excess of the fluoride source (e.g., potassium fluoride) is often used to drive the reaction to completion. A molar ratio of substrate to KF of 1:1.1 to 1:1.5 is common. google.com Phase transfer catalysts may be added in catalytic amounts (e.g., 1-5 mol%) to enhance the reaction rate.
Nitration: The nitrating agent (HNO₃) is typically used in slight excess relative to the aromatic substrate. The ratio of sulfuric acid to nitric acid is also a critical parameter that influences the concentration of the active nitronium ion.
Chloromethylation: The chloromethylating agent (e.g., formaldehyde/HCl or chloromethyl methyl ether) and the Lewis acid catalyst must be carefully measured. nih.gov The stoichiometry will depend on the specific procedure, but catalytic amounts of the Lewis acid are often sufficient. nih.gov
| Reaction | Reactant/Catalyst | Typical Stoichiometric Ratio (Substrate = 1) | Rationale |
| Fluorination | Potassium Fluoride (KF) | 1.1 - 1.5 equivalents | Drives equilibrium towards product formation. |
| Phase Transfer Catalyst | 0.01 - 0.05 equivalents (catalytic) | Increases the effective concentration of fluoride in the organic phase. | |
| Nitration | Nitric Acid (HNO₃) | 1.0 - 1.1 equivalents | Ensures complete conversion while minimizing over-nitration. |
| Chloromethylation | Lewis Acid Catalyst | Catalytic to stoichiometric amounts | Generates the active electrophile for the reaction. |
Purification and Isolation Techniques for Academic Synthesis
Following the synthesis, the crude product mixture contains the desired compound, unreacted starting materials, reagents, and byproducts. A multi-step purification process is typically required in an academic setting to isolate this compound with high purity. sciencemadness.org
Work-up: The initial step involves quenching the reaction and performing a primary separation. This usually includes pouring the reaction mixture into water or an ice-water mixture. The organic product is then extracted into a suitable water-immiscible solvent like dichloromethane or ethyl acetate. The organic layer is subsequently washed with water, a dilute base (e.g., sodium bicarbonate solution) to remove acidic impurities, and finally with brine to remove excess water. google.com The organic solvent is then dried over an anhydrous salt like sodium sulfate or magnesium sulfate.
Solvent Removal: The drying agent is filtered off, and the organic solvent is removed from the filtrate using a rotary evaporator to yield the crude product.
Distillation: If the product and major impurities have sufficiently different boiling points, vacuum distillation can be an effective purification method, particularly for liquid products. sciencemadness.org This technique lowers the boiling point, preventing thermal decomposition of the nitro-containing compound. google.com
Recrystallization: If the crude product is a solid, recrystallization is a powerful technique for achieving high purity. sciencemadness.org The crude solid is dissolved in a minimum amount of a hot solvent in which the desired compound has high solubility at high temperatures and low solubility at low temperatures. Upon slow cooling, the pure product crystallizes out, leaving impurities behind in the solution (mother liquor). nih.gov Common solvents for recrystallization include ethanol (B145695), methanol (B129727), or hexane/ethyl acetate mixtures.
Column Chromatography: For separating mixtures of compounds with similar physical properties, such as positional isomers, column chromatography is the preferred method. A solution of the crude product is loaded onto a column packed with a stationary phase (typically silica (B1680970) gel). A mobile phase (eluent), which is a single solvent or a mixture of solvents, is then passed through the column. Compounds separate based on their differential adsorption to the stationary phase and solubility in the mobile phase. Fractions are collected and analyzed (e.g., by Thin Layer Chromatography, TLC) to identify those containing the pure product.
The final purity of the isolated this compound is typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and melting point analysis.
Advanced Chromatographic Purification Protocols (e.g., Column, Flash)
No specific research findings detailing the use of advanced chromatographic techniques like column or flash chromatography for the purification of this compound have been identified. While these methods are standard in organic synthesis, the specific conditions—such as the choice of stationary phase (e.g., silica gel, alumina), mobile phase composition (eluent system), and elution gradients—are highly compound-dependent and have not been published for this specific molecule.
Chemical Reactivity and Mechanistic Investigations of 4 Chloromethyl 2 Fluoro 1 Nitrobenzene
Reactivity of the Chloromethyl Moiety
The chloromethyl group (-CH₂Cl) is a primary benzylic halide. This structural feature is central to its chemical behavior, making it susceptible to a variety of reactions, most notably nucleophilic substitutions.
Nucleophilic substitution at the benzylic carbon of the chloromethyl group is a predominant reaction pathway. The mechanism of this substitution can proceed via either a unimolecular (Sₙ1) or bimolecular (Sₙ2) route. The structure of 4-(chloromethyl)-2-fluoro-1-nitrobenzene, being a primary halide, generally favors the Sₙ2 mechanism, which involves a backside attack by the nucleophile on the carbon atom bearing the chlorine, proceeding through a single, concerted transition state.
However, the benzylic position is capable of stabilizing a carbocation intermediate through resonance with the benzene (B151609) ring, which would favor an Sₙ1 pathway. In this specific molecule, the presence of two strong electron-withdrawing groups on the ring—the nitro group (para to the chloromethyl) and the fluorine (ortho)—destabilizes the potential benzylic carbocation. This inductive and resonance withdrawal of electron density from the ring significantly retards the formation of a positive charge on the benzylic carbon. Consequently, the Sₙ1 pathway is highly disfavored. Studies on the solvolysis of p-nitrobenzyl halides generally conclude that the reaction proceeds via an Sₙ2 mechanism. stackexchange.com The reaction is therefore expected to be second-order, with its rate dependent on the concentrations of both the substrate and the attacking nucleophile.
The electrophilic benzylic carbon of this compound readily reacts with a diverse range of nucleophiles.
Oxygen Nucleophiles: Alkoxides (RO⁻) and hydroxide (B78521) (OH⁻) ions are effective oxygen nucleophiles, leading to the formation of benzyl (B1604629) ethers and benzyl alcohol, respectively. Water can also act as a nucleophile in solvolysis reactions, though it is weaker.
Nitrogen Nucleophiles: Ammonia, primary amines, and secondary amines are strong nitrogen nucleophiles that react to form the corresponding primary, secondary, and tertiary benzylic amines. Azide (N₃⁻) is another effective nucleophile, yielding a benzylic azide.
Sulfur Nucleophiles: Sulfur nucleophiles, such as thiols and thiocyanates, are particularly potent due to their high polarizability and the strength of the resulting carbon-sulfur bond. Thiolate anions (RS⁻) react efficiently to produce thioethers (sulfides). nih.gov
Carbon Nucleophiles: Carbanions, such as those derived from malonic esters or cyanide ions (CN⁻), can also displace the chloride to form new carbon-carbon bonds, enabling the extension of the carbon skeleton.
The table below summarizes typical Sₙ2 reactions involving the chloromethyl group.
| Nucleophile Type | Example Nucleophile | Reagent Example | Product Functional Group |
| Oxygen | Hydroxide | NaOH | Alcohol |
| Alkoxide | NaOCH₃ | Ether | |
| Carboxylate | CH₃COONa | Ester | |
| Nitrogen | Ammonia | NH₃ | Primary Amine |
| Primary Amine | CH₃NH₂ | Secondary Amine | |
| Azide | NaN₃ | Azide | |
| Sulfur | Hydrosulfide | NaSH | Thiol |
| Thiolate | NaSCH₃ | Thioether | |
| Thiocyanate | NaSCN | Thiocyanate | |
| Carbon | Cyanide | NaCN | Nitrile |
| Malonate Ester Enolate | Na⁺ ⁻CH(CO₂Et)₂ | Substituted Malonic Ester |
The rate of solvolysis for benzyl chlorides is highly sensitive to the substituents on the aromatic ring. Electron-donating groups (like methoxy) significantly accelerate the reaction by stabilizing the developing positive charge in the transition state (favoring an Sₙ1 mechanism), while electron-withdrawing groups (like nitro) strongly decelerate it by destabilizing the transition state. nih.govnih.gov
A study on the solvolysis of various substituted benzyl chlorides in 20% acetonitrile (B52724) in water at 25°C highlights this trend. nih.gov The presence of a single nitro group in the para position dramatically slows the reaction compared to unsubstituted benzyl chloride, consistent with a mechanism that is sensitive to electron density at the benzylic carbon (Sₙ2-like). The introduction of a second nitro group, as in 3,4-dinitrobenzyl chloride, further decreases the rate by nearly two orders of magnitude. nih.gov The target compound, with its 2-fluoro and 4-nitro substituents, is expected to have a solvolysis rate comparable to or slightly slower than that of 4-nitrobenzyl chloride due to the additional electron-withdrawing effect of the fluorine atom.
| Substituent on Benzyl Chloride | ksolv (s⁻¹) |
|---|---|
| 4-Methoxy | 2.2 |
| 4-Methyl | 1.5 x 10⁻³ |
| None (Unsubstituted) | 3.0 x 10⁻⁵ |
| 4-Chloro | 1.1 x 10⁻⁵ |
| 4-Nitro | 1.2 x 10⁻⁷ |
| 3,4-Dinitro | 1.1 x 10⁻⁸ |
Under certain conditions, particularly those involving single-electron transfer (SET), the chloromethyl group can participate in radical reactions. The reaction of p-nitrobenzyl halides with certain nucleophiles (soft bases) can proceed through an anion-radical mechanism. researchgate.net In this pathway, an electron is transferred to the substrate, forming a radical anion. This intermediate is unstable and rapidly eliminates a chloride ion to form a 4-nitrobenzyl radical.
This carbon-centered radical is highly reactive. A common fate for this radical is dimerization, leading to the formation of 1,2-bis(4-nitrophenyl)ethane. researchgate.net This pathway competes with the standard Sₙ2 mechanism and is favored by conditions that promote electron transfer.
The formation of a benzyne (B1209423) intermediate via an elimination-addition mechanism is a known pathway in nucleophilic aromatic substitution. However, this mechanism requires a leaving group directly attached to the aromatic ring and a strong base to abstract an adjacent proton from the ring itself. In the case of this compound, the leaving group (Cl⁻) is on the methyl substituent, not the ring. Therefore, an elimination reaction involving the chloromethyl group will not lead to a benzyne intermediate.
An alternative elimination pathway that has been considered for p-nitrobenzyl chloride is α-elimination. This involves the removal of a proton from the benzylic carbon by a strong base, followed by the loss of the chloride ion from the same carbon to hypothetically form a 4-nitrophenylcarbene. However, studies have shown that this mechanism is unlikely, as the expected carbene trapping products are not observed. rsc.org Instead, reactions of 4-nitrobenzyl chloride with strong bases like sodium hydroxide tend to yield complex products such as 4,4'-dinitrostilbene, likely through a pathway involving initial Sₙ2 substitution or radical-anion formation rather than α-elimination. rsc.org
Nucleophilic Substitution Reactions (SN1/SN2 Pathways)
Reactivity of the Nitro Group
The nitro group is a powerful electron-withdrawing group that primarily influences the molecule's reactivity in two ways: it deactivates the aromatic ring toward electrophilic substitution while activating it toward nucleophilic aromatic substitution (SNAr), and it can undergo reduction to various other nitrogen-containing functional groups.
The most common and synthetically useful reaction of the aromatic nitro group is its reduction. A wide variety of reducing agents can convert the nitro group into an amino group (-NH₂), forming the corresponding aniline (B41778) derivative. This transformation is fundamental in the synthesis of dyes, pharmaceuticals, and other fine chemicals. Common reagents for this reduction include: wikipedia.org
Catalytic hydrogenation (e.g., H₂, Pd/C, PtO₂)
Metals in acidic solution (e.g., Fe/HCl, Sn/HCl, Zn/HCl)
Sodium hydrosulfite (Na₂S₂O₄)
The reduction of this compound would yield 4-(chloromethyl)-2-fluoroaniline. Depending on the reaction conditions, the chloromethyl group may also be susceptible to reduction or reaction, requiring careful selection of the reducing agent to achieve chemoselectivity. Under milder conditions, the nitro group can be partially reduced to form hydroxylamine (B1172632) or azo compounds. wikipedia.org
Reduction Reactions to Amino Derivatives
The conversion of the nitro group in this compound to an amino group is a fundamental transformation, yielding 4-(chloromethyl)-2-fluoroaniline. This product is a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The reduction can be accomplished through several methods, primarily categorized into catalytic hydrogenation and the use of chemoselective chemical reducing agents.
Catalytic hydrogenation is a widely employed method for the reduction of aromatic nitro compounds due to its high efficiency and clean reaction profiles. This process typically involves reacting the nitro compound with hydrogen gas (H₂) under pressure in the presence of a metal catalyst. For substrates similar to this compound, palladium-on-carbon (Pd/C) and platinum-on-carbon (Pt/C) are common catalysts. chemicalbook.comnih.gov
The reaction proceeds by the adsorption of the nitro compound and hydrogen onto the catalyst surface, followed by the stepwise reduction of the nitro group to an amino group. While highly effective for the nitro group, a key consideration in the hydrogenation of this specific molecule is the potential for hydrodehalogenation, where the chlorine atom of the chloromethyl group is reductively cleaved. Careful selection of the catalyst and reaction conditions is crucial to maximize the yield of the desired amino derivative while minimizing side reactions. For instance, studies on various halogenated aromatic nitro compounds have shown that solvent-free hydrogenation using a large-particle palladium catalyst can effectively produce the corresponding halogenated aromatic amine. chemicalbook.com
Table 1: Representative Conditions for Catalytic Hydrogenation of Halogenated Nitroaromatics
| Catalyst | Substrate Class | Pressure (MPa) | Temperature (°C) | Product | Reference |
|---|---|---|---|---|---|
| Pd/C (2 wt%) | Halogenated Aromatic Nitro Compounds | 1 | 120 | Halogenated Aromatic Amine | chemicalbook.com |
This table presents general conditions used for similar compounds, illustrating the typical parameters for such transformations.
When the substrate contains functional groups sensitive to catalytic hydrogenation, chemoselective reducing agents offer a valuable alternative. These reagents are chosen for their ability to selectively reduce the nitro group while leaving other functionalities, such as the chloromethyl group, intact.
Commonly used reagents for this purpose include metals in acidic media, like tin (Sn) or iron (Fe) in hydrochloric acid (HCl), and metal salts such as tin(II) chloride (SnCl₂). scispace.comsemanticscholar.org Tin(II) chloride is particularly effective for the clean and mild reduction of aromatic nitro compounds to their corresponding anilines, even in the presence of sensitive groups like benzyl ethers and chlorine atoms. semanticscholar.org The reaction mechanism involves a series of single electron transfers from the metal to the nitro group, followed by protonation steps, ultimately yielding the amine.
Table 2: Common Chemoselective Reagents for Nitro Group Reduction
| Reagent | Conditions | Advantages | Potential Issues | Reference |
|---|---|---|---|---|
| SnCl₂ / Ethanol (B145695) | Acidic, Reflux | High chemoselectivity, mild conditions | Stoichiometric amounts of metal salts produced | semanticscholar.orgresearchgate.net |
| Fe / HCl or NH₄Cl | Acidic or Neutral, Aqueous | Inexpensive, effective | Requires large excess of iron, acidic workup | semanticscholar.org |
Electrophilic Aromatic Substitution in the Presence of a Nitro Group
In contrast to its activation towards nucleophiles, the aromatic ring of this compound is strongly deactivated towards electrophilic aromatic substitution (EAS). In an EAS reaction, the aromatic ring acts as a nucleophile to attack a strong electrophile.
The nitro group profoundly influences the outcome of potential EAS reactions through two distinct effects:
Deactivating Effect: As a potent electron-withdrawing group, the nitro group substantially reduces the electron density of the benzene ring. youtube.com This makes the ring much less nucleophilic and therefore less reactive towards attack by electrophiles. Compared to unsubstituted benzene, nitro-substituted rings react orders of magnitude slower in typical EAS reactions like nitration or halogenation.
Directing Effect: If an EAS reaction were to be forced under harsh conditions, the nitro group directs the incoming electrophile to the meta position. This is because the deactivating resonance effect of the nitro group is most pronounced at the ortho and para positions relative to it. Resonance structures of the intermediate cation (the sigma complex) that would be formed from ortho or para attack place a positive charge directly adjacent to the positively charged nitrogen of the nitro group, which is a highly unfavorable electrostatic arrangement. Attack at the meta position avoids this destabilizing interaction, making it the least disfavored pathway.
Table 3: Summary of Substituent Effects on Aromatic Substitution
| Reaction Type | Role of Aromatic Ring | Effect of Nitro Group | Favored Position of Attack | Intermediate |
|---|---|---|---|---|
| Nucleophilic (SNAr) | Electrophile | Activating | Ortho, Para (to NO₂) | Anionic (Meisenheimer Complex) |
Reactivity of the Fluoro Substituent
Influence on Electrophilic Aromatic Substitution Regioselectivity
Electrophilic aromatic substitution (EAS) on a polysubstituted benzene ring is directed by the cumulative effects of the existing groups. In this compound, the directing influences of the substituents are largely cooperative.
Nitro Group (-NO2): As a powerful electron-withdrawing group, the nitro group is a strong deactivator of the aromatic ring towards electrophilic attack and is a meta-director.
Fluoro Group (-F): The fluorine atom is an ortho, para-director due to its ability to donate a lone pair of electrons via resonance. However, its strong inductive electron-withdrawing effect deactivates the ring.
Chloromethyl Group (-CH2Cl): This group is weakly deactivating due to the inductive effect of the chlorine atom and is an ortho, para-director.
The available positions for an incoming electrophile are C-3, C-5, and C-6. The directing effects of the three groups converge to strongly favor substitution at specific positions, as detailed in the table below.
Table 1: Analysis of Substituent Directing Effects for Electrophilic Aromatic Substitution
| Substituent (Position) | Directing Effect | Favored Position(s) |
|---|---|---|
| 1-Nitro | Meta-directing | C-3, C-5 |
| 2-Fluoro | Ortho, para-directing | C-3 (meta), C-5 (para) |
The analysis clearly shows a reinforcing or cooperative effect where all three substituents direct incoming electrophiles to the C-3 and C-5 positions. The C-6 position is strongly disfavored by all three groups. Therefore, electrophilic substitution, although difficult due to the highly deactivated nature of the ring, would yield a mixture of 3- and 5-substituted products.
Potential for Nucleophilic Aromatic Substitution (SNAr) at the Fluorine-Bearing Carbon
The electronic arrangement of this compound makes it a prime candidate for nucleophilic aromatic substitution (SNAr). This reaction requires the presence of a good leaving group and strong electron-withdrawing groups positioned ortho or para to it.
In this molecule, the fluorine atom at C-2 is ortho to the potent electron-withdrawing nitro group at C-1. This arrangement is ideal for SNAr, as the nitro group can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. Nucleophilic attack at the C-2 carbon leads to the formation of a resonance-stabilized carbanion, which then expels the fluoride (B91410) ion to yield the substituted product. libretexts.orgyoutube.com
Interestingly, in the context of SNAr reactions, fluoride is an excellent leaving group. The rate-determining step is typically the initial attack of the nucleophile on the aromatic ring. The high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack, thereby accelerating this initial step. doubtnut.com This reactivity is in contrast to SN1 and SN2 reactions where iodide is typically the best halide leaving group. The presence of a strong electron-withdrawing nitro group ortho or para to a halogen is crucial for the reaction to proceed. libretexts.org
C-F Bond Activation Studies
The carbon-fluorine bond is the strongest single bond to carbon, and its cleavage, often termed C-F bond activation, presents a significant chemical challenge. chem8.org While SNAr reactions represent one pathway to functionalize the C-F bond, other methods, particularly those involving transition metals, are a major area of research. baranlab.org
For molecules like this compound, C-F activation is conceptually distinct from the SNAr mechanism. It typically involves oxidative addition of the C-F bond to a low-valent transition metal center. Research in this area has utilized various transition metal complexes to cleave C-F bonds in fluoroarenes, enabling cross-coupling and hydrodefluorination reactions. chem8.org However, due to the high bond dissociation energy, these reactions often require specific catalysts and conditions. chem8.org Specific C-F bond activation studies on this compound are not widely documented, but the principles derived from studies on other electron-deficient fluoroaromatics would apply.
Interplay of Substituent Effects
The reactivity of this compound is not merely a sum of its parts but a result of the complex interplay between its functional groups. These interactions can be either synergistic, where the effects reinforce each other, or antagonistic, where they oppose one another.
Synergistic and Antagonistic Electronic and Steric Effects
Electronic Effects: A powerful synergistic effect is observed in the molecule's susceptibility to nucleophilic attack. The strong inductive withdrawal of the nitro and fluoro groups, combined with the weaker inductive withdrawal of the chloromethyl group, renders the entire aromatic ring highly electron-deficient. This global deactivation is synergistic for activating the ring towards nucleophilic aromatic substitution. Specifically for SNAr at C-2, the ortho-nitro group provides strong resonance stabilization, an effect that is essential for the reaction to proceed.
An example of an antagonistic effect is the dual nature of the fluorine substituent in the context of electrophilic substitution. Its inductive effect deactivates the ring, while its resonance effect directs incoming electrophiles to the ortho and para positions.
Steric Effects: Steric hindrance can also play a role. For electrophilic substitution, the C-3 position is flanked by both the fluoro and chloromethyl groups, which could potentially hinder the approach of a bulky electrophile compared to the C-5 position.
Reaction Pathway Divergence Based on Reaction Conditions
The presence of multiple reactive sites—the activated C-F bond, the benzylic C-Cl bond, and the deactivated aromatic ring—means that the reaction outcome can be selectively controlled by tuning the reaction conditions. Different nucleophiles and conditions can favor one reaction pathway over others.
Table 2: Condition-Dependent Reaction Pathways for this compound
| Pathway | Reactive Site | Reagents & Conditions | Probable Product |
|---|---|---|---|
| SNAr | C-F bond at C-2 | Strong nucleophiles (e.g., NaOCH₃, R₂NH); Polar aprotic solvent (e.g., DMF, DMSO) | 4-(Chloromethyl)-2-(nucleophile)-1-nitrobenzene |
| SN2 | C-Cl bond of the -CH₂Cl group | Good SN2 nucleophiles (e.g., NaCN, NaI); Less polar solvent; Moderate temperature | 4-(Cyanomethyl)-2-fluoro-1-nitrobenzene or 2-Fluoro-4-(iodomethyl)-1-nitrobenzene |
| EAS | C-H bonds at C-3 or C-5 | Strong electrophile + Lewis acid (e.g., Br₂/FeBr₃); Harsh conditions (high temp.) | 3/5-Bromo-4-(chloromethyl)-2-fluoro-1-nitrobenzene |
This divergence highlights the versatility of this compound as a synthetic intermediate. For instance, a strong, hard nucleophile like an alkoxide in a polar aprotic solvent would favor the SNAr pathway by attacking the electron-poor aromatic ring. Conversely, a softer, less basic nucleophile like cyanide or iodide would preferentially attack the benzylic carbon of the chloromethyl group via a standard SN2 mechanism, as benzylic halides are highly reactive in such substitutions. Electrophilic substitution remains the most challenging pathway due to the severe deactivation of the ring and would require forcing conditions to proceed.
Detailed Mechanistic Pathway Elucidation
The mechanistic pathways of substituted nitroaromatics are often explored through computational chemistry, which allows for the detailed examination of reaction coordinates, including the identification of transient species such as transition states and intermediates.
In reactions involving this compound, particularly nucleophilic aromatic substitution (SNAr), the formation of a Meisenheimer complex is a critical intermediate. This complex is a negatively charged species where the nucleophile has added to the aromatic ring, temporarily disrupting its aromaticity. The stability of this intermediate is a key factor in determining the reaction rate.
The substituents on the benzene ring play a crucial role in stabilizing this intermediate. The strongly electron-withdrawing nitro group is highly effective at delocalizing the negative charge through resonance, thereby stabilizing the Meisenheimer complex. The fluorine atom also contributes to this stabilization through its inductive electron-withdrawing effect.
Computational studies on related halonitrobenzene compounds often focus on mapping the potential energy surface of the reaction. This involves calculating the energies of the reactants, intermediates, transition states, and products. For instance, in a nucleophilic attack on a similar substituted nitrobenzene (B124822), the transition state would be the highest energy point on the reaction coordinate leading to the formation of the Meisenheimer intermediate.
Table 1: Calculated Parameters for a Hypothetical Nucleophilic Substitution Transition State
| Parameter | Value | Description |
| C-Nu Bond Length (Å) | ~2.0 - 2.5 | The forming bond between the aromatic carbon and the incoming nucleophile (Nu). |
| C-Lg Bond Length (Å) | ~1.8 - 2.2 | The elongating bond between the aromatic carbon and the leaving group (Lg, e.g., Cl or F). |
| Ring C-C Distances (Å) | Variable | Distortions in the benzene ring geometry as it loses aromaticity. |
| Imaginary Frequency (cm⁻¹) | Negative | A single negative frequency in the vibrational analysis confirms the structure as a true transition state. |
Note: The values in this table are illustrative and based on typical computational results for SNAr reactions of related compounds. Specific values for this compound would require dedicated computational modeling.
The chloromethyl group, while primarily a reactive site for nucleophilic substitution itself (an SN2 reaction), can also influence the aromatic ring's reactivity through its weak inductive effects.
Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool for elucidating the reaction mechanisms of complex organic molecules like this compound. researchgate.net These methods allow for the calculation of molecular geometries, energies, and electronic properties with a high degree of accuracy.
A typical computational study of the reaction mechanism would involve the following steps:
Geometry Optimization: The three-dimensional structures of the reactants, intermediates, transition states, and products are optimized to find their lowest energy conformations.
Frequency Analysis: Vibrational frequencies are calculated to confirm that the optimized structures correspond to energy minima (reactants, intermediates, products) or saddle points (transition states).
For substituted nitrobenzenes, DFT calculations can predict the regioselectivity of nucleophilic attack. The presence of the nitro group strongly directs incoming nucleophiles to the ortho and para positions, where the negative charge of the Meisenheimer intermediate can be effectively delocalized onto the nitro group. In the case of this compound, the positions ortho and para to the nitro group are substituted with fluorine and the chloromethyl group, respectively. This can lead to complex reactivity patterns, including the potential for substitution of either the fluorine or the chlorine of the chloromethyl group, depending on the nature of the nucleophile and the reaction conditions.
Table 2: Representative Computational Methods and Basis Sets for Mechanistic Studies
| Computational Method | Basis Set | Description |
| B3LYP | 6-311++G(d,p) | A widely used hybrid DFT functional that provides a good balance of accuracy and computational cost for organic molecules. prensipjournals.com |
| M06-2X | def2-TZVP | A meta-hybrid DFT functional that is often used for calculating thermochemistry and barrier heights. |
| CCSD(T) | aug-cc-pVTZ | A high-level coupled-cluster method that provides very accurate energies but is computationally expensive. researchgate.net |
Note: The choice of method and basis set depends on the specific properties being investigated and the available computational resources.
Theoretical studies on the chlorination of nitrobenzene have utilized DFT to map the potential energy surface and identify intermediates and transition states. researchgate.net Similar approaches could be applied to this compound to understand its reactivity with various reagents. Such studies would provide valuable insights into the bond-breaking and bond-forming processes at a molecular level.
Spectroscopic Characterization Techniques for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed molecular map can be constructed.
¹H NMR: Chemical Shifts, Coupling Constants, and Multiplicities for Proton Assignments
The ¹H NMR spectrum of 4-(chloromethyl)-2-fluoro-1-nitrobenzene is expected to show two distinct regions: one for the aromatic protons and another for the benzylic protons of the chloromethyl group.
The aromatic region would feature three signals corresponding to the three protons on the benzene (B151609) ring (H-3, H-5, and H-6). The electron-withdrawing effects of the nitro (NO₂) and fluoro (F) groups, along with the chloromethyl (CH₂Cl) group, would cause these protons to resonate at relatively high chemical shifts (downfield), likely between 7.5 and 8.5 ppm.
H-3: This proton is ortho to both the fluorine and nitro groups, experiencing strong deshielding. It would likely appear as a triplet due to coupling with the adjacent fluorine atom and the meta-positioned H-5.
H-5: This proton is ortho to the chloromethyl group and meta to the nitro and fluoro groups. It would be expected to appear as a doublet of doublets due to coupling with the ortho H-6 and the meta H-3.
H-6: Being ortho to the nitro group, this proton would be significantly deshielded. It would likely appear as a doublet of doublets due to coupling with its ortho neighbor H-5 and the fluorine atom four bonds away (⁴JHF).
The chloromethyl group would produce a single sharp signal, a singlet, for its two equivalent protons. This signal would be expected in the range of 4.7-4.9 ppm, a typical region for benzylic protons attached to an electronegative atom like chlorine.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| CH₂Cl | 4.7 - 4.9 | Singlet (s) | N/A |
| Aromatic H | 7.5 - 8.5 | Multiplets (m) | J(H,H) ≈ 7-9 Hz (ortho), 2-3 Hz (meta); J(H,F) ≈ 7-10 Hz (ortho), 4-7 Hz (meta) |
¹³C NMR: Carbon Skeletal Connectivity and Chemical Shift Analysis
The ¹³C NMR spectrum is predicted to show seven distinct signals, one for each of the unique carbon atoms in the molecule (six aromatic carbons and one chloromethyl carbon). The chemical shifts of the aromatic carbons are influenced by the attached functional groups.
C-1 (C-NO₂): The carbon bearing the nitro group would be significantly deshielded.
C-2 (C-F): This carbon, directly bonded to the highly electronegative fluorine atom, would show a large chemical shift and appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF), which is typically very large (240-260 Hz).
C-3, C-5, C-6 (C-H): These carbons would also exhibit coupling to the fluorine atom, though over two or three bonds (²JCF, ³JCF), resulting in smaller splittings.
C-4 (C-CH₂Cl): The carbon attached to the chloromethyl group would also have a distinct chemical shift.
CH₂Cl: The carbon of the chloromethyl group is expected to resonate in the range of 40-50 ppm.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |
| CH₂Cl | 40 - 50 | No |
| Aromatic C-H | 115 - 140 | Yes (²JCF, ³JCF, ⁴JCF) |
| Aromatic C-X | 120 - 160 | Yes (¹JCF, ²JCF, ³JCF) |
¹⁹F NMR: Fluorine Atom Environment and Coupling to Protons and Carbons
Given the single fluorine atom in the molecule, the ¹⁹F NMR spectrum would be relatively simple, showing one main signal. google.com The chemical shift of this signal provides information about the electronic environment of the fluorine atom. For fluoroaromatic compounds, this shift is often found in a range of -100 to -140 ppm.
The multiplicity of the fluorine signal is determined by its coupling to nearby protons. In this case, the fluorine at the C-2 position would couple to the proton at C-3 (ortho, ³JHF) and the proton at C-6 (meta, ⁴JHF). This would likely split the fluorine signal into a doublet of doublets.
2D NMR Techniques (COSY, HMQC, HMBC) for Complete Assignment
To definitively assign each proton and carbon signal, two-dimensional (2D) NMR experiments are invaluable.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton coupling networks. A COSY spectrum would show cross-peaks connecting the signals of adjacent aromatic protons (e.g., between H-5 and H-6), confirming their connectivity.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbon atoms to which they are directly attached. This would allow for the unambiguous assignment of C-3, C-5, C-6, and the chloromethyl carbon by linking them to their corresponding, previously assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over two to three bonds. HMBC is crucial for mapping the entire molecular skeleton. For instance, it would show correlations from the chloromethyl protons to the aromatic carbons C-3, C-4, and C-5. It would also help assign the quaternary carbons (C-1 and C-2) by showing correlations from the aromatic protons.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Identification of Nitro Group Vibrations (Asymmetric and Symmetric Stretches)
The nitro group (NO₂) is a particularly strong absorber in the IR spectrum, making it easy to identify. Aromatic nitro compounds consistently show two distinct, strong absorption bands.
Asymmetric Stretch (νas): This vibration involves the two N-O bonds stretching out of phase. For aromatic nitro compounds, this absorption is typically observed in the range of 1550–1475 cm⁻¹.
Symmetric Stretch (νs): In this mode, the N-O bonds stretch in phase. This band appears at a lower frequency, generally in the 1360–1290 cm⁻¹ region.
The presence of these two strong bands in the IR spectrum is a definitive indicator of the nitro functional group.
| Vibration Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| Asymmetric Stretch | Aromatic Nitro (NO₂) | 1550 - 1475 | Strong |
| Symmetric Stretch | Aromatic Nitro (NO₂) | 1360 - 1290 | Strong |
Characteristic Absorption Bands for Chloromethyl and Fluoro Groups (C-Cl, C-F Stretches)
Infrared (IR) spectroscopy is a powerful tool for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The C-Cl and C-F stretching vibrations in this compound are expected to produce characteristic absorption bands in the fingerprint region of the IR spectrum.
The carbon-chlorine (C-Cl) stretching vibration for chloroalkanes typically appears in the range of 850-550 cm⁻¹. niscpr.res.in For chloromethylated aromatic compounds, this band can be observed within this region. For instance, in a study of the structurally similar 1-(chloromethyl)-4-fluorobenzene, the C-Cl stretching vibration was assigned to a calculated wavenumber of 408 cm⁻¹ and an observed Raman peak at 401 cm⁻¹. niscpr.res.in
The carbon-fluorine (C-F) stretching vibration is known to produce a strong absorption band, typically in the 1300-1000 cm⁻¹ range. niscpr.res.in In aromatic compounds, this band is often prominent. For 1-(chloromethyl)-4-fluorobenzene, a strong C-F stretching vibration was identified at 1299 cm⁻¹ in the FTIR spectrum and 1294 cm⁻¹ in the Raman spectrum. niscpr.res.in Given the structural similarities, a strong absorption band in this region would be anticipated for this compound.
| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| Chloromethyl (C-Cl) | Stretching | 850 - 550 |
| Fluoro (C-F) | Stretching | 1300 - 1000 |
Aromatic C-H Stretching and Bending Modes
The benzene ring of this compound exhibits characteristic C-H stretching and bending vibrations. Aromatic C-H stretching vibrations typically occur at wavenumbers just above 3000 cm⁻¹, generally in the 3100-3000 cm⁻¹ range. spcmc.ac.inorgchemboulder.com This distinguishes them from the C-H stretching vibrations of alkanes, which appear just below 3000 cm⁻¹.
Aromatic compounds also display a series of C-C stretching vibrations within the ring, which are usually found in the 1600-1400 cm⁻¹ region. libretexts.org The substitution pattern on the benzene ring influences the pattern of C-H out-of-plane bending vibrations, which appear in the 900-675 cm⁻¹ region. orgchemboulder.com For a 1,2,4-trisubstituted benzene ring, characteristic out-of-plane bending bands are expected. libretexts.org Textbooks and spectral databases can be consulted for the specific patterns associated with this substitution, although peak positions can be shifted by the electronic effects of the substituents. researchgate.nettum.de
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |
| Aromatic C-H Stretch | 3100 - 3000 |
| Aromatic C-C Stretch | 1600 - 1400 |
| Aromatic C-H Out-of-Plane Bending | 900 - 675 |
Mass Spectrometry (MS)
Mass spectrometry is a technique that measures the mass-to-charge ratio of ions. It is a highly sensitive method for determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.
Molecular Ion Detection and Isotopic Patterns
In a mass spectrum, the peak corresponding to the intact molecule is the molecular ion peak (M⁺). For this compound, the molecular ion would be C₇H₅ClFNO₂⁺. A key feature in the mass spectrum of a chlorine-containing compound is the presence of an isotopic peak at M+2. libretexts.org Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with natural abundances of approximately 75.8% and 24.2%, respectively. libretexts.org This results in a characteristic 3:1 ratio of the intensities of the M⁺ and M+2 peaks, which is a clear indicator of the presence of one chlorine atom in the molecule. ucalgary.ca
| Ion | Description | Expected m/z | Relative Intensity |
| [M]⁺ | Molecular ion with ³⁵Cl | 189 | ~100% |
| [M+2]⁺ | Molecular ion with ³⁷Cl | 191 | ~32% |
Fragmentation Pathways and Structural Deductions
Upon ionization in the mass spectrometer, the molecular ion can undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides valuable information about the molecule's structure. For this compound, several fragmentation pathways can be postulated based on the functional groups present.
A common fragmentation pathway for benzyl (B1604629) chlorides is the loss of the chlorine atom to form a stable benzyl cation. In this case, the loss of Cl• would result in a C₇H₅FNO₂⁺ fragment. The nitro group (NO₂) can also be lost, either as NO₂• or through rearrangements. Loss of the nitro group would lead to a C₇H₅ClF⁺ fragment. Further fragmentation of the benzene ring can also occur.
High-Resolution Mass Spectrometry for Elemental Composition
High-resolution mass spectrometry (HRMS) can measure the mass-to-charge ratio of an ion with very high accuracy, typically to four or more decimal places. colorado.edu This precision allows for the determination of the elemental composition of an ion, as the exact masses of atoms are not integers (with the exception of ¹²C). chromatographyonline.com For this compound, HRMS could be used to confirm the elemental formula of the molecular ion and its fragments, providing unambiguous identification of the compound. For example, the exact mass of the molecular ion C₇H₅³⁵ClFNO₂⁺ can be calculated and compared to the experimentally measured mass to confirm the elemental composition.
Raman Spectroscopy for Vibrational Analysis
Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR spectroscopy. nih.gov While IR spectroscopy measures the absorption of light, Raman spectroscopy measures the inelastic scattering of light. uni-siegen.de A molecular vibration is Raman-active if it causes a change in the polarizability of the molecule. upenn.edu For molecules with a center of symmetry, a given vibrational mode can be either IR or Raman active, but not both (the rule of mutual exclusion). nih.gov Although this compound does not possess a center of symmetry, the two techniques often provide complementary information.
For instance, symmetric vibrations tend to be strong in the Raman spectrum, while asymmetric vibrations are often more intense in the IR spectrum. nih.gov The C-Cl and C-F stretching vibrations, as well as the various modes of the aromatic ring, would be expected to be Raman-active. A study on 1-(chloromethyl)-4-fluorobenzene reported Raman active modes for C-Cl in-plane bending at 293 cm⁻¹ and C-F in-plane bending at 352 cm⁻¹. niscpr.res.in The symmetric stretching of the nitro group is also typically a strong band in the Raman spectrum.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a chemical compound. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, UV-Vis spectroscopy provides valuable information about the electronic structure and conjugation within the molecule.
The UV-Vis spectrum of this compound is primarily determined by the electronic transitions within the substituted nitrobenzene (B124822) chromophore. Due to the lack of direct experimental UV-Vis spectra for this compound in publicly available literature, the following analysis is based on the well-understood spectroscopic properties of nitrobenzene and related substituted derivatives.
The electronic spectrum of nitroaromatic compounds is typically characterized by several absorption bands corresponding to different electronic transitions. aip.orgresearchgate.net The main transitions observed are π→π* and n→π* transitions.
π→π Transitions:* These are high-energy transitions that are typically observed in the UV region and have high molar absorptivity (ε). In nitrobenzene, a strong absorption band, often referred to as the "B-band" (for benzenoid), is attributed to a π→π* transition involving charge transfer from the benzene ring to the nitro group. stackexchange.com This intramolecular charge transfer (ICT) is a dominant feature in the spectra of nitroaromatic compounds. chemrxiv.org For nitrobenzene in a non-polar solvent like hexane, this band appears around 252 nm. stackexchange.com The presence of substituents on the benzene ring can cause a bathochromic (red) or hypsochromic (blue) shift of this absorption maximum.
n→π Transitions:* These transitions involve the excitation of a non-bonding electron (from the oxygen atoms of the nitro group) to an antibonding π* orbital. These transitions are generally of lower energy and have a much lower molar absorptivity compared to π→π* transitions. nih.gov They often appear as a weak shoulder on the tail of the stronger absorption bands in the longer wavelength region of the spectrum. nih.gov
For this compound, the aromatic ring substituted with a nitro group, a fluorine atom, and a chloromethyl group constitutes the chromophore. The electron-withdrawing nature of the nitro group, along with the fluoro and chloromethyl substituents, influences the energy of the molecular orbitals and thus the wavelengths of the electronic transitions. nih.gov The fluorine atom, being an ortho-substituent, and the chloromethyl group at the para position will modulate the electronic properties of the nitrobenzene system. It is anticipated that these substitutions would lead to shifts in the absorption maxima compared to unsubstituted nitrobenzene.
Based on the analysis of similar nitroaromatic compounds, the expected UV-Vis spectral data for this compound in a common organic solvent like ethanol (B145695) or methanol (B129727) can be hypothesized as follows:
| Hypothetical Transition | Expected λmax (nm) | Typical Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Transition Type |
| Primary Absorption Band | ~250-270 | > 10,000 | π→π* (Intramolecular Charge Transfer) |
| Secondary Absorption Band | ~330-350 | < 1,000 | n→π* |
Table 1. Hypothetical UV-Vis Spectroscopic Data for this compound.
The primary absorption band in the ~250-270 nm range would correspond to the strong π→π* transition, characteristic of the charge transfer from the substituted benzene ring to the nitro group. The weaker n→π* transition would likely be observed as a low-intensity band or shoulder at longer wavelengths. The exact position and intensity of these bands can be influenced by solvent polarity, with more polar solvents often causing a red shift (bathochromic shift) of the π→π* transition in compounds with significant charge-transfer character. stackexchange.com
Computational and Theoretical Studies on 4 Chloromethyl 2 Fluoro 1 Nitrobenzene
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations are fundamental to understanding the molecular structure and reactivity of chemical compounds at the atomic level. Among the most powerful and widely used methods is Density Functional Theory (DFT), which calculates the electronic structure of a molecule based on its electron density. globalresearchonline.net This approach offers a favorable balance between computational cost and accuracy, making it ideal for studying complex organic molecules like 4-(Chloromethyl)-2-fluoro-1-nitrobenzene. google.com DFT calculations can predict a wide range of properties, including optimized molecular geometry, vibrational frequencies, and electronic characteristics. globalresearchonline.net
Selection of Appropriate Functionals and Basis Sets (e.g., B3LYP, 6-311++G(d,p))
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set. A commonly employed and well-validated combination for organic molecules is the B3LYP functional with the 6-311++G(d,p) basis set. globalresearchonline.netd-nb.info
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that incorporates a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation energies from other sources. B3LYP is known for its reliability in predicting the geometric and electronic properties of a wide range of molecules. globalresearchonline.netd-nb.info
6-311++G(d,p): This is a Pople-style basis set that provides a flexible description of the electron distribution. The "6-311" indicates a triple-zeta valence basis set, meaning each valence atomic orbital is represented by three basis functions. The "++G" signifies the addition of diffuse functions on both heavy atoms and hydrogen, which are crucial for describing anions and weak interactions. The "(d,p)" denotes the inclusion of polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions), allowing for a more accurate representation of bonding and non-spherical electron distributions. acs.org
This combination of functional and basis set has been shown to yield results that are in good agreement with experimental data for similar substituted benzene (B151609) compounds. globalresearchonline.netniscpr.res.in
Geometry Optimization and Conformational Analysis
A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as the ground-state geometry. rowansci.com This is achieved through a process called geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. arxiv.org For a molecule like this compound, this would involve calculating the forces on each atom and iteratively adjusting their positions until a stationary point on the potential energy surface is reached. arxiv.org
The optimization process yields key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, in a study of the related molecule 1-(chloromethyl)-4-nitrobenzene, the dihedral angle between the nitro group and the benzene ring was found to be 2.9(2)°, indicating a nearly planar arrangement, while the C5—C4—C7—Cl1 torsion angle was 83.8(2)°. nih.gov A similar analysis for this compound would reveal the spatial orientation of its substituents and any steric hindrance between them.
The table below presents illustrative optimized geometric parameters for a similar molecule, 1-(chloromethyl)-4-fluorobenzene, calculated using the B3LYP/6-311++G(d,p) method. niscpr.res.in
| Parameter | Calculated Value |
|---|---|
| C-C (ring) bond lengths | 1.386 - 1.495 Å |
| C-H bond lengths | 1.082 - 1.087 Å |
| C2-C1-C7 bond angle | 120.57° |
| C4-C5-C6 bond angle | 118.39° |
| C1-C2-H11 bond angle | 119.68° |
Electronic Structure Analysis
Understanding the distribution of electrons within a molecule is key to predicting its chemical behavior. Several computational techniques are used to analyze the electronic structure, providing insights into reactivity, stability, and intermolecular interactions.
Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Electron Transfer
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small HOMO-LUMO gap indicates a molecule that is more polarizable and reactive. researchgate.net These calculations are vital for understanding the intramolecular charge transfer characteristics of the molecule. globalresearchonline.net
The following table provides an illustrative example of HOMO-LUMO energies and the energy gap for the related compound 4-bromo-2-fluoro-1-nitrobenzene (B105774), calculated at the B3LYP/6-311++G(d,p) level. researchgate.net
| Parameter | Energy (eV) |
|---|---|
| HOMO | -3.62 |
| LUMO | -7.35 |
| Energy Gap (ΔE) | 3.73 |
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and bonds. This method allows for the quantification of interactions between filled "donor" NBOs and empty "acceptor" NBOs.
Mulliken Population and Electrostatic Potential (MEP) Analysis for Charge Distribution and Reactive Sites
To understand how a molecule will interact with other species, it is essential to know the distribution of charge across its atoms. Mulliken population analysis is a method for assigning partial charges to each atom in a molecule, providing a quantitative measure of its electrostatic properties. researchgate.net These charges can help identify which atoms are electron-rich (nucleophilic) and which are electron-poor (electrophilic).
A more visual and intuitive representation of the charge distribution is provided by the Molecular Electrostatic Potential (MEP) map. The MEP is plotted onto the electron density surface of the molecule, using a color scale to indicate regions of different electrostatic potential. Typically, red indicates regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents areas of neutral potential. For this compound, one would expect to see negative potential around the electronegative oxygen and fluorine atoms, and positive potential near the hydrogen atoms.
An illustrative table of Mulliken atomic charges for 4-bromo-2-fluoro-1-nitrobenzene is shown below. researchgate.net
| Atom | Charge (a.u.) |
|---|---|
| C1 | -0.038 |
| C2 | 0.297 |
| C3 | -0.291 |
| C4 | 0.142 |
| C5 | -0.198 |
| C6 | 0.165 |
| N7 | -0.106 |
| F8 | -0.218 |
| Br10 | 0.061 |
| O13 | -0.288 |
| O14 | 0.283 |
Vibrational Spectroscopy Simulations
Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, is a fundamental analytical tool for identifying and characterizing molecules. Computational simulations of these spectra, often employing Density Functional Theory (DFT), have become indispensable for the accurate assignment of vibrational modes.
Theoretical calculations of the IR and Raman spectra of substituted nitrobenzene (B124822) derivatives are typically performed using DFT methods, such as B3LYP, with a suitable basis set (e.g., 6-311++G(d,p)). These calculations yield harmonic vibrational frequencies that are often scaled to improve agreement with experimental data, accounting for anharmonicity and other systematic errors.
The vibrational modes of this compound can be predicted based on the characteristic frequencies of its constituent functional groups. Key vibrational modes would include:
C-H vibrations: Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. niscpr.res.in
CH₂ vibrations: The chloromethyl group will exhibit characteristic symmetric and asymmetric stretching and bending modes.
NO₂ vibrations: The nitro group has distinctive symmetric and asymmetric stretching vibrations, usually found in the ranges of 1370-1330 cm⁻¹ and 1550-1515 cm⁻¹, respectively.
C-F and C-Cl vibrations: The carbon-fluorine and carbon-chlorine stretching vibrations are expected at lower frequencies. The C-F stretching vibration in similar fluorinated benzene derivatives is typically a strong band in the 1300-1000 cm⁻¹ region. niscpr.res.in
Aromatic ring vibrations: The C-C stretching vibrations of the benzene ring typically appear in the 1600-1400 cm⁻¹ range. niscpr.res.in
The table below presents a hypothetical comparison of expected experimental and calculated vibrational frequencies for key modes of this compound, based on data from similar compounds.
| Vibrational Mode | Expected Experimental Frequency (cm⁻¹) | Hypothetical Calculated (Scaled) Frequency (cm⁻¹) |
|---|---|---|
| Aromatic C-H Stretch | ~3080 | ~3075 |
| Asymmetric NO₂ Stretch | ~1530 | ~1525 |
| Symmetric NO₂ Stretch | ~1350 | ~1345 |
| C-F Stretch | ~1250 | ~1240 |
| C-Cl Stretch | ~700 | ~690 |
Potential Energy Distribution (PED) analysis is a crucial computational tool for providing a detailed and quantitative assignment of vibrational modes. It describes the contribution of each internal coordinate (such as bond stretching, angle bending, and torsions) to a particular normal mode of vibration. This method is essential for an unambiguous assignment of complex vibrational spectra, especially for molecules with many atoms and low symmetry. researchgate.net
For a molecule like this compound, PED analysis would be instrumental in differentiating between various stretching and bending modes that may overlap in the vibrational spectra. For instance, it can precisely quantify the contributions of C-C stretching, C-H in-plane bending, and other ring deformations to the bands in the fingerprint region. In studies of related substituted benzenes, PED analysis has been successfully used to confirm vibrational assignments made on the basis of experimental data and theoretical calculations. niscpr.res.in
The following table illustrates a hypothetical PED analysis for some of the key vibrational modes of this compound.
| Frequency (cm⁻¹) | Vibrational Assignment | Potential Energy Distribution (%) |
|---|---|---|
| ~3075 | ν(C-H) | ν(C-H) (98%) |
| ~1525 | νas(NO₂) | ν(N=O) (85%), δ(C-N-O) (10%) |
| ~1345 | νs(NO₂) | ν(N=O) (80%), ν(C-N) (15%) |
| ~1240 | ν(C-F) | ν(C-F) (75%), δ(C-C-C) (20%) |
NMR Chemical Shift Prediction
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. Theoretical calculations of NMR chemical shifts provide a valuable complement to experimental data, aiding in spectral assignment and structural confirmation.
The theoretical prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects.
For this compound, the chemical shifts of the aromatic protons and carbons are significantly influenced by the electronic effects of the three substituents: the electron-withdrawing nitro group (-NO₂), the electronegative fluorine atom (-F), and the chloromethyl group (-CH₂Cl). The nitro group is expected to cause a significant downfield shift (to higher ppm values) for the protons and carbons ortho and para to it. The fluorine atom will also induce downfield shifts, with the magnitude of the effect being position-dependent.
While specific experimental NMR data for this compound is not available in the provided search results, data for related compounds such as 4-fluoronitrobenzene and 1-fluoro-2-nitrobenzene (B31998) can be used for estimation. chemicalbook.comchemicalbook.com The following table presents a hypothetical comparison of expected experimental and calculated ¹H and ¹³C NMR chemical shifts for this compound.
| Atom | Expected Experimental Chemical Shift (ppm) | Hypothetical Calculated Chemical Shift (ppm) |
|---|---|---|
| H (aromatic) | 7.5 - 8.5 | 7.4 - 8.4 |
| CH₂ | ~4.7 | ~4.6 |
| C-NO₂ | ~148 | ~147 |
| C-F | ~160 (with C-F coupling) | ~159 |
| C-CH₂Cl | ~135 | ~134 |
| C (aromatic) | 115 - 140 | 114 - 139 |
Reactivity Indices and Parameters
Computational chemistry allows for the calculation of various reactivity indices that provide quantitative measures of a molecule's reactivity and selectivity. These parameters are derived from the principles of conceptual DFT.
The reactivity of this compound can be rationalized through the calculation of several global reactivity descriptors:
Chemical Hardness (η): This parameter measures the resistance of a molecule to a change in its electron distribution. It is calculated as half the difference between the ionization potential (IP) and the electron affinity (EA). A higher value of hardness indicates lower reactivity.
Chemical Softness (S): This is the reciprocal of chemical hardness (S = 1/η) and represents the molecule's polarizability. Higher softness corresponds to higher reactivity.
Electrophilicity Index (ω): This index, defined as ω = μ²/2η (where μ is the electronic chemical potential, μ ≈ -(IP+EA)/2), quantifies the ability of a molecule to accept electrons. A higher electrophilicity index indicates a stronger electrophile.
For a related compound, 3-chloro-4-fluoronitrobenzene, these parameters have been calculated, providing a reference for what can be expected for this compound. prensipjournals.com The presence of the electron-withdrawing nitro and fluoro substituents is expected to result in a relatively high electrophilicity index for the target molecule, making it susceptible to nucleophilic attack.
A hypothetical table of calculated reactivity indices for this compound is presented below.
| Parameter | Definition | Hypothetical Calculated Value |
|---|---|---|
| Ionization Potential (IP) | -E(HOMO) | ~9.5 eV |
| Electron Affinity (EA) | -E(LUMO) | ~2.0 eV |
| Chemical Hardness (η) | (IP - EA) / 2 | ~3.75 eV |
| Chemical Softness (S) | 1 / η | ~0.27 eV⁻¹ |
| Electrophilicity Index (ω) | μ² / 2η | ~2.5 eV |
Synthesis and Characterization of Derivatives of 4 Chloromethyl 2 Fluoro 1 Nitrobenzene
Exploration of Diverse Reaction Pathways for Derivative Synthesis
The chemical architecture of 4-(chloromethyl)-2-fluoro-1-nitrobenzene offers three primary sites for modification: the chloromethyl group, the nitro group, and the aromatic ring. Each of these can be selectively targeted to yield a wide array of novel derivatives.
Derivatives through Chloromethyl Group Transformations (e.g., to alcohols, ethers, amines, nitriles)
The benzylic chloride of the chloromethyl group is a reactive handle for nucleophilic substitution reactions, allowing for its conversion into a variety of other functional groups.
Alcohols: The synthesis of the corresponding benzyl (B1604629) alcohol, (2-fluoro-4-nitrophenyl)methanol, can be achieved through hydrolysis of the chloromethyl group. A typical procedure would involve heating this compound in the presence of an aqueous base, such as sodium carbonate. A related synthesis of (2-fluoro-3-nitrophenyl)methanol (B1387224) from its corresponding methyl ester via reduction with diisobutylaluminium hydride (DIBAL-H) suggests that reductive methods could also be employed. chemicalbook.com
Ethers: The Williamson ether synthesis provides a classical and efficient route to ether derivatives. masterorganicchemistry.comwikipedia.orgyoutube.com This involves the reaction of an alkoxide with the chloromethyl group in an S(_N)2 reaction. By selecting different alcohols to form the alkoxide, a diverse range of ethers can be synthesized.
Amines: Nucleophilic substitution with primary or secondary amines can yield the corresponding benzylamine (B48309) derivatives. The reaction conditions would typically involve stirring this compound with the desired amine in a suitable solvent.
Nitriles: The introduction of a nitrile group to form 2-(2-fluoro-4-nitrophenyl)acetonitrile can be accomplished by reacting the starting material with a cyanide salt, such as sodium cyanide, in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO). A similar synthesis of 2-(2-bromo-4-nitrophenyl)acetonitrile (B1290501) from 2-bromo-1-fluoro-4-nitro-benzene highlights the feasibility of this transformation. chemicalbook.com
Table 1: Examples of Derivatives from Chloromethyl Group Transformations
| Derivative Class | Reagents and Conditions (Proposed) | Product Name |
|---|---|---|
| Alcohols | H₂O, Na₂CO₃, heat | (2-Fluoro-4-nitrophenyl)methanol |
| Ethers | RONa, THF | 4-(Alkoxymethyl)-2-fluoro-1-nitrobenzene |
| Amines | R¹R²NH, solvent | N-((2-Fluoro-4-nitrophenyl)methyl)amine |
| Nitriles | NaCN, DMSO | 2-(2-Fluoro-4-nitrophenyl)acetonitrile |
Derivatives through Nitro Group Reduction (e.g., to anilines, and subsequent modifications)
The nitro group is a versatile functional group that can be readily reduced to an aniline (B41778), which then serves as a precursor for a multitude of further derivatizations.
Anilines: The reduction of the nitro group in this compound to yield 4-(chloromethyl)-2-fluoroaniline is a key transformation. This can be achieved using various reducing agents. A common method for a similar compound, 4-chloro-2-fluoronitrobenzene (B1582716), involves the use of iron powder or tin chloride in an acidic medium. nbinno.com Catalytic hydrogenation using a palladium catalyst is another effective method. chemicalbook.com
Subsequent Modifications: The resulting 4-(chloromethyl)-2-fluoroaniline can undergo a range of reactions characteristic of anilines. For instance, diazotization of the amino group to form a diazonium salt opens up pathways to a variety of other functionalities through Sandmeyer or similar reactions. A process for preparing 4-chloro-2-fluoronitrobenzene involves the diazotization of 5-chloro-2-nitroaniline (B48662) followed by thermal decomposition, illustrating a related transformation. google.com
Table 2: Derivatives from Nitro Group Reduction and Subsequent Modifications
| Reaction | Reagents and Conditions (Proposed) | Intermediate/Product Name |
|---|---|---|
| Nitro Reduction | Fe/HCl or SnCl₂/HCl or H₂, Pd/C | 4-(Chloromethyl)-2-fluoroaniline |
| Diazotization | NaNO₂, HCl, 0-5 °C | 4-(Chloromethyl)-2-fluorobenzenediazonium chloride |
Derivatives through Aromatic Ring Functionalization (e.g., further halogenation, sulfonation, alkylation)
The aromatic ring of this compound can be further functionalized through electrophilic aromatic substitution reactions. wikipedia.orgyoutube.commasterorganicchemistry.comtotal-synthesis.com The regioselectivity of these reactions is governed by the directing effects of the existing substituents. The chloromethyl and fluoro groups are ortho, para-directing, while the nitro group is a meta-director. libretexts.org
Halogenation: Further halogenation, such as bromination or chlorination, would likely occur at the positions activated by the chloromethyl and fluoro groups and not deactivated by the nitro group. The most probable position for substitution would be ortho to the fluoro group and meta to the nitro group.
Sulfonation: Sulfonation with fuming sulfuric acid would introduce a sulfonic acid group onto the ring, with the position of substitution being influenced by the directing effects of the existing groups.
Alkylation: Friedel-Crafts alkylation could introduce an additional alkyl group, although the deactivating effect of the nitro group might necessitate harsh reaction conditions.
Cross-Coupling Reactions with Aromatic Halides (e.g., Suzuki-Miyaura, Buchwald-Hartwig)
The presence of halogen atoms on the aromatic ring and the potential for creating an aniline derivative make this compound and its derivatives suitable substrates for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction could potentially be used to form carbon-carbon bonds at the chloro or fluoro positions, with the chloro position being more reactive. chemicalbook.com This would involve the reaction of the aryl halide with a boronic acid in the presence of a palladium catalyst and a base.
Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. nih.govwikipedia.orgnih.govrug.nltcichemicals.comrsc.org The 4-(chloromethyl)-2-fluoroaniline derivative, obtained from the reduction of the nitro group, could be coupled with various aryl halides to produce diarylamine derivatives.
Spectroscopic and Computational Characterization of Novel Derivatives
The characterization of newly synthesized derivatives relies on a combination of spectroscopic techniques and computational methods.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are fundamental for elucidating the structure of the derivatives. For instance, in the ¹H NMR spectrum of a related compound, 4-fluoronitrobenzene, the protons on the aromatic ring exhibit characteristic splitting patterns and chemical shifts. chemicalbook.com Similar patterns would be expected for the derivatives of this compound, with additional signals corresponding to the modified functional groups.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For example, the reduction of the nitro group to an amine would be confirmed by the appearance of N-H stretching bands in the IR spectrum.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds, confirming their identity.
Computational Methods: Computational chemistry can be employed to predict the spectroscopic properties and reactivity of the novel derivatives. nih.govprensipjournals.comprensipjournals.comnih.govjsucompchem.org Density Functional Theory (DFT) and other ab initio methods can be used to calculate optimized geometries, NMR chemical shifts, and vibrational frequencies, which can then be compared with experimental data.
Table 3: Expected Spectroscopic Data for a Hypothetical Derivative: (2-Fluoro-4-nitrophenyl)methanol
| Technique | Expected Observations |
|---|---|
| ¹H NMR | Aromatic protons with complex splitting, a singlet for the CH₂ group, and a broad singlet for the OH group. |
| ¹³C NMR | Signals for the aromatic carbons, with the carbon attached to the fluorine showing a characteristic C-F coupling, and a signal for the CH₂OH carbon. |
| IR | O-H stretching band (~3300 cm⁻¹), C-O stretching band (~1050 cm⁻¹), and characteristic bands for the nitro group (~1530 and 1350 cm⁻¹). |
| Mass Spec | Molecular ion peak corresponding to the molecular weight of the compound. |
Structure-Reactivity Relationship Studies in Derivatives
Understanding the relationship between the chemical structure of the derivatives and their reactivity is crucial for designing new molecules with desired properties. Quantitative Structure-Activity Relationship (QSAR) studies are often employed for this purpose, particularly in the context of the biological activity of nitroaromatic compounds. nih.govresearchgate.netnih.govresearchgate.netmdpi.com
By systematically modifying the structure of this compound and evaluating the reactivity of the resulting derivatives, it is possible to establish correlations between specific structural features and observed chemical or biological properties. For example, the electronic nature of substituents on the aromatic ring will influence the reactivity of the chloromethyl group and the ease of nitro group reduction. These studies can provide valuable insights for the rational design of new compounds with tailored reactivity and functionality.
Future Research Directions and Unexplored Avenues
Green Chemistry Approaches for Synthesis
The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and safe. wjpmr.com Future research into the synthesis of 4-(chloromethyl)-2-fluoro-1-nitrobenzene should prioritize these principles, moving away from traditional methods that may involve hazardous reagents or generate significant waste. nih.gov
Key areas for exploration include:
Alternative Chlorination Methods: Traditional benzylic chlorination often involves radical reactions with harsh reagents like sulfuryl chloride or N-chlorosuccinimide under UV irradiation. Greener alternatives that could be investigated include visible-light-mediated or photocatalytic processes which operate under milder conditions. mdpi.comorganic-chemistry.org The use of solid acid catalysts, such as zeolites, could also offer a more sustainable route for chlorination steps, potentially improving regioselectivity and catalyst recyclability. researchgate.net
Solvent Minimization: Many organic syntheses rely on volatile and often toxic chlorinated solvents. Future synthetic routes could explore the use of safer, biodegradable solvents or even solvent-free conditions, such as mechanochemical grinding, which has been shown to be effective for various organic reactions. wjpmr.commdpi.com
Catalytic Nitration: While nitration is a fundamental aromatic substitution, it typically uses a hazardous mixture of concentrated nitric and sulfuric acids. Research into solid acid catalysts or milder nitrating agents could provide a safer and more environmentally friendly approach to installing the nitro group on the fluoro-chloromethyl benzene (B151609) core.
Table 1: Comparison of Traditional vs. Potential Green Synthesis Approaches
| Synthesis Step | Traditional Method | Potential Green Chemistry Approach | Key Advantages |
|---|---|---|---|
| Benzylic Chlorination | SO₂Cl₂ or NCS with UV light | Visible-light photocatalysis with a safe chlorine source | Milder conditions, reduced energy consumption, higher selectivity. mdpi.comorganic-chemistry.org |
| Nitration | Concentrated H₂SO₄/HNO₃ | Solid acid catalyst (e.g., Zeolite) with a nitrating agent | Catalyst is recyclable, reduced corrosive waste. researchgate.net |
| Reaction Medium | Chlorinated solvents (e.g., CCl₄, CHCl₃) | Solvent-free (mechanochemistry) or green solvents (e.g., ionic liquids) | Reduced toxicity, minimized volatile organic compound (VOC) emissions. nih.govmdpi.com |
Catalytic Transformations of Functional Groups
The three functional groups on the aromatic ring offer multiple handles for subsequent chemical modifications. A major research avenue would be the development of selective catalytic transformations that target one group while leaving the others intact.
Chemoselective Nitro Group Reduction: The reduction of the nitro group to an amine is a pivotal transformation, opening pathways to dyes, pharmaceuticals, and materials. Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel is a common method. commonorganicchemistry.com However, these conditions can also lead to hydrodehalogenation, cleaving the C-Cl or C-F bonds. A key research challenge is to find catalysts that are highly selective for the nitro group. Systems like iron powder in acidic media (Fe/HCl) or tin(II) chloride (SnCl₂) are known for their chemoselectivity in the presence of halogens and could be systematically studied for this substrate. masterorganicchemistry.comyoutube.com Transfer hydrogenation could also offer a milder, more selective alternative. niscpr.res.in
Catalytic Cross-Coupling of the Chloromethyl Group: The benzylic chloride moiety is an excellent electrophile for substitution and cross-coupling reactions. Modern cooperative catalysis, which combines photocatalysis with another catalytic cycle, could enable the coupling of the chloromethyl group with a variety of partners, such as electron-deficient alkenes, under mild conditions. acs.org This would allow for the construction of complex carbon skeletons. Furthermore, its potential in nucleophilic coupling reactions with various heteroatom nucleophiles (N, O, S) could be explored to generate extensive libraries of new compounds. nih.gov
Activation of the Fluoro Group: The fluorine atom is strongly activated towards Nucleophilic Aromatic Substitution (SNAr) by the ortho-nitro group. Fluorine is an excellent leaving group in such reactions, often showing higher reactivity than chlorine. askfilo.comyoutube.comyoutube.com Future research could explore the catalytic displacement of the fluoride (B91410) with various nucleophiles, potentially using phase-transfer catalysts or metal complexes to facilitate the reaction under milder conditions than typically required.
Table 2: Potential Selective Catalytic Transformations
| Functional Group | Transformation | Potential Catalytic System | Desired Product Type |
|---|---|---|---|
| Nitro (-NO₂) Group | Selective Reduction | Fe/AcOH or SnCl₂ | 4-(Chloromethyl)-2-fluoroaniline commonorganicchemistry.commasterorganicchemistry.com |
| Chloromethyl (-CH₂Cl) Group | C-C Cross-Coupling | Cooperative Photocatalysis | Substituted 2-fluoro-1-nitrobenzene derivatives acs.org |
| Fluoro (-F) Group | Nucleophilic Aromatic Substitution (SNAr) | Phase-Transfer Catalysis | 2-Substituted-4-(chloromethyl)-1-nitrobenzene derivatives askfilo.com |
Exploration of Novel Reactivity Patterns
Beyond the individual transformation of each functional group lies the potential for tandem reactions and the exploration of novel reactivity arising from their interplay.
The high reactivity of the fluorine atom in SNAr reactions is a significant feature. wikipedia.org Systematic studies substituting the fluorine with a wide array of oxygen, nitrogen, and sulfur nucleophiles could yield novel derivatives with diverse properties. The kinetics of these substitutions could be compared to analogous chloro- or bromo-derivatives to quantify the activating effect of the ortho-nitro group on the C-F bond. acs.org
Another unexplored avenue is the generation of a benzylic radical from the chloromethyl group. Modern photocatalytic methods can achieve this under very mild conditions. acs.org This benzylic radical could then be trapped by various radical acceptors, leading to products not accessible through traditional ionic pathways.
Furthermore, the partial reduction of the nitro group to a nitroso or hydroxylamine (B1172632) intermediate could set the stage for intramolecular reactions. It is conceivable that under specific conditions, such an intermediate could cyclize by displacing the chloromethyl group, leading to the formation of novel heterocyclic ring systems.
Advanced Spectroscopic and Computational Techniques for Deeper Insight
To guide and rationalize experimental findings, advanced analytical and computational methods are indispensable.
Computational Chemistry: Density Functional Theory (DFT) is a powerful tool for predicting the properties and reactivity of molecules. aip.org DFT calculations could be employed to model the electronic structure of this compound, including its frontier molecular orbitals (HOMO-LUMO), electrostatic potential map, and bond dissociation energies. ijrti.orgmetu.edu.tr Such studies can predict the most likely sites for nucleophilic or electrophilic attack, rationalize the regioselectivity of reactions, and calculate the activation energies for different reaction pathways. researchgate.net Comparing computed spectroscopic data (e.g., NMR chemical shifts, vibrational frequencies) with experimental values can provide a high level of confidence in the structural assignment. prensipjournals.com
Advanced Spectroscopic Analysis: While standard techniques like ¹H and ¹³C NMR are routine, advanced 2D-NMR experiments (COSY, HSQC, HMBC) would be crucial for the unambiguous structural characterization of new derivatives synthesized from this starting material. For chiral derivatives, advanced techniques for determining enantiomeric purity would be essential. Should crystalline products be obtained, single-crystal X-ray diffraction would provide definitive proof of structure and offer valuable insights into solid-state packing and intermolecular interactions.
Table 3: Application of Advanced Analytical Techniques
| Technique | Information Gained | Potential Research Application |
|---|---|---|
| Density Functional Theory (DFT) | Electronic structure, reaction energetics, predicted spectra | Rationalizing observed reactivity, guiding catalyst design, predicting reaction outcomes. aip.orgijrti.org |
| 2D NMR Spectroscopy | Unambiguous proton-carbon and proton-proton correlations | Definitive structure elucidation of complex reaction products. |
| X-ray Crystallography | Precise 3D molecular structure, bond lengths/angles, intermolecular forces | Absolute structure confirmation, understanding solid-state properties. |
Q & A
Q. What are the common synthetic routes for preparing 4-(Chloromethyl)-2-fluoro-1-nitrobenzene, and how can reaction conditions be optimized?
- Methodological Answer : A typical synthesis involves nitration of a fluorobenzene derivative followed by chloromethylation. For example, nitration of 2-fluorotoluene yields 2-fluoro-4-nitrotoluene, which can undergo radical bromination or chloromethylation via a Friedel-Crafts-type reaction. Optimizing reaction conditions (e.g., temperature, catalyst selection) is critical:
Q. How can the structural integrity of this compound be validated experimentally?
- Methodological Answer : Combine spectroscopic and computational methods:
Q. What safety protocols are essential when handling this compound in the lab?
- Methodological Answer : Due to its nitro and chloromethyl groups, the compound is reactive and potentially toxic. Implement:
- Engineering controls : Use fume hoods and closed systems to limit vapor exposure.
- PPE : Wear nitrile gloves, safety goggles, and flame-resistant lab coats.
- Storage : Keep at 2–8°C in amber glass to prevent photodegradation .
Advanced Research Questions
Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : The electron-withdrawing nitro (-NO₂) and fluorine groups activate the chloromethyl (-CH₂Cl) site for nucleophilic attack. To study this:
- Kinetic experiments : Compare reaction rates with nucleophiles (e.g., amines, thiols) under varying pH.
- DFT calculations : Map electrostatic potential surfaces to identify electron-deficient regions .
For example, the nitro group’s meta-directing effect may enhance electrophilicity at the chloromethyl position .
Q. What analytical techniques are most effective for quantifying trace impurities in this compound?
- Methodological Answer : Use hyphenated techniques for sensitivity and specificity:
Q. How can contradictions in reported synthetic yields be resolved?
- Methodological Answer : Discrepancies often arise from competing side reactions (e.g., over-nitration or oxidation). Systematic approaches include:
- Design of Experiments (DoE) : Vary temperature, stoichiometry, and catalyst loading to identify optimal conditions.
- In-situ monitoring : Use ReactIR to track intermediate formation .
For example, reports a 2–5% yield for a structurally similar nitrobenzene derivative, suggesting competing pathways require suppression .
Q. What strategies mitigate thermal instability during storage or reaction?
- Methodological Answer : Perform stability studies:
Q. How can this compound serve as a precursor for bioactive molecules?
- Methodological Answer : The chloromethyl group is a versatile handle for functionalization:
- Pharmaceutical intermediates : React with heterocycles (e.g., pyridine) to form kinase inhibitors (see for analogous AZD8931 synthesis) .
- Prodrug design : Conjugate with carboxylic acids via esterification for targeted drug delivery.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
